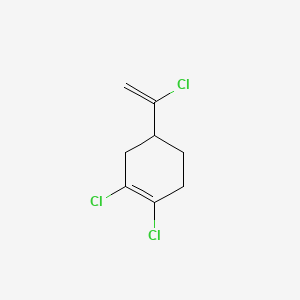
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene is an organochlorine compound with the molecular formula C8H9Cl3 It is a derivative of cyclohexene, where the cyclohexene ring is substituted with two chlorine atoms and a 1-chloroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene typically involves the chlorination of cyclohexene derivatives. One common method is the addition of chlorine to 1-chloroethenylcyclohexene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or chlorohydrins.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides and chlorohydrins.
Reduction: Formation of partially or fully dechlorinated cyclohexene derivatives.
Substitution: Formation of cyclohexene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential toxic effects. The pathways involved include:
Alkylation: The compound can alkylate DNA and proteins, leading to cellular damage.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene can be compared with other similar compounds, such as:
1,2-Dichloroethane: A simpler chlorinated hydrocarbon with different reactivity and applications.
1,4-Dichlorobut-2-ene: Another chlorinated compound with distinct structural and chemical properties.
1,2-Dichlorocyclohexane: A related compound with similar substitution patterns but different reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1-chloroethenyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated cyclohexene derivatives.
Eigenschaften
CAS-Nummer |
919297-85-1 |
|---|---|
Molekularformel |
C8H9Cl3 |
Molekulargewicht |
211.5 g/mol |
IUPAC-Name |
1,2-dichloro-4-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H9Cl3/c1-5(9)6-2-3-7(10)8(11)4-6/h6H,1-4H2 |
InChI-Schlüssel |
CHAXFKGQYRMHLC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1CCC(=C(C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)

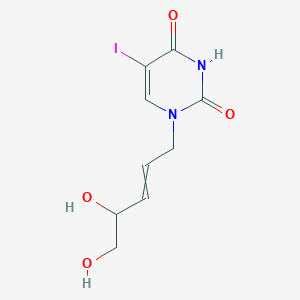
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
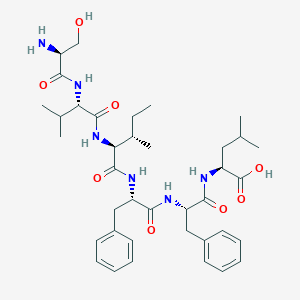
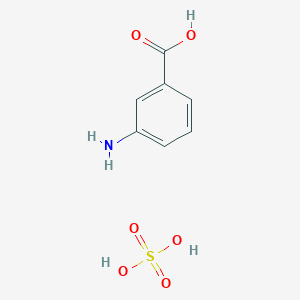
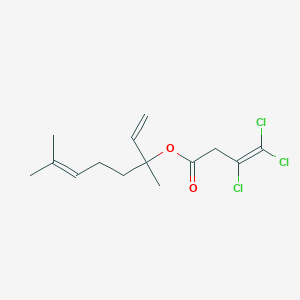
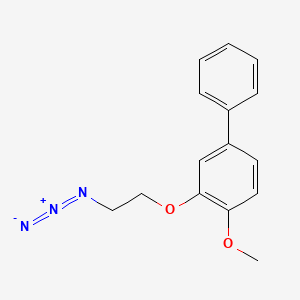
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
